Superior Lipophilicity (LogP) Profile for CNS Drug Discovery Compared to Morpholine Analog
The thiomorpholine-containing target compound exhibits a significantly higher calculated LogP (1.08) compared to its direct morpholine counterpart, (trans-4-aminocyclohexyl)-4-morpholinylmethanone (LogP = 0.36) . This 0.72 log unit increase represents a >5-fold enhancement in lipophilicity, positioning the target compound within the optimal LogP range (1-3) for crossing the blood-brain barrier (BBB), while the morpholine analog falls below this threshold [1]. This quantitative difference is critical for CNS-targeted programs.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 1.08 |
| Comparator Or Baseline | (trans-4-Aminocyclohexyl)-4-morpholinylmethanone (CAS 412291-29-3): 0.36 |
| Quantified Difference | 0.72 log units higher (approx. 5.3x more lipophilic) |
| Conditions | Computational chemistry prediction; vendor-reported data |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability and blood-brain barrier (BBB) penetration; a LogP difference of 0.72 directly influences the feasibility of advancing a compound into in vivo CNS efficacy studies [1].
- [1] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
